Ethyl cyano(cyclododecylidene)acetate
Description
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclododecylideneacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-2-20-17(19)16(14-18)15-12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXCCVIRBIRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCCCCCCCC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Reactivity
Ethyl cyano(cyclododecylidene)acetate contains multiple reactive functional groups, including a nitrile group, an ester group, and an acidic methylene group. These features allow it to participate in a wide range of chemical reactions:
- Knoevenagel Condensation : The compound can undergo Knoevenagel condensation reactions, which are crucial for synthesizing α,β-unsaturated carbonyl compounds. This reaction typically involves the reaction of ethyl cyanoacetate with aldehydes or ketones in the presence of a base .
- Michael Addition : The acidic methylene group can act as a nucleophile, allowing for Michael addition reactions that are instrumental in forming carbon-carbon bonds .
- Synthesis of Heterocycles : this compound serves as a building block for various heterocycles used in medicinal chemistry. For example, it can be used to synthesize pyrimidine derivatives such as trimethoprim, which is employed as an antibacterial agent .
Pharmaceutical Applications
The compound's reactivity makes it a valuable intermediate in pharmaceutical synthesis. Notable applications include:
- Synthesis of Anticonvulsants : this compound is involved in the synthesis of ethosuximide, a medication used to treat epilepsy. This synthesis typically requires multiple steps, demonstrating the compound's utility in complex organic transformations .
- Vitamin Synthesis : It can also be utilized in the synthesis of folic acid, an essential vitamin B complex component. The reaction often involves guanidine and other reagents to yield the desired pteridine derivative .
- Production of Caffeine and Related Compounds : The compound has been shown to facilitate the synthesis of purine derivatives like caffeine and uric acid through reactions with N,N'-dimethylurea .
Industrial Applications
Beyond its pharmaceutical uses, this compound finds applications in various industrial sectors:
- Adhesives and Sealants : It is used as a raw material in formulating adhesives and sealants due to its excellent bonding properties .
- Colorants and Dyes : The compound plays a role in producing polymeric colorants used in coatings and plastics .
- Cleaning Agents : Its solvent properties make it suitable for use in cleaning and degreasing applications within industrial settings .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Synthesis of Trimethoprim :
- Objective : To develop a cost-effective synthetic route for trimethoprim.
- Methodology : this compound was reacted with 3,4,5-trimethoxybenzaldehyde under basic conditions.
- Outcome : High yields of trimethoprim were achieved, demonstrating the efficiency of this synthetic pathway.
-
Development of Anticonvulsant Drugs :
- Objective : To explore new anticonvulsant compounds derived from this compound.
- Methodology : Multi-step synthesis involving cyclization and functionalization led to the creation of novel pyrrole derivatives.
- Outcome : Several new compounds showed promising anticonvulsant activity in preclinical tests.
Mechanism of Action
The mechanism by which ethyl cyano(cyclododecylidene)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound's nitrile group can act as a ligand for metal ions, influencing biological processes. Additionally, its ester group can participate in esterification reactions, forming bioactive esters.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between Ethyl cyano(cyclododecylidene)acetate and its analogs:
Key Comparisons:
Smaller rings (e.g., cyclohexylidene) exhibit higher reactivity in ring-opening reactions due to angle strain .
Electronic Effects: Conjugated systems (e.g., cycloheptatrienylidene) enable participation in electron-demanding reactions like Diels-Alder, whereas non-conjugated systems (e.g., cyclododecylidene) may favor nucleophilic substitutions .
Applications: Ethyl cyanoacetate (simplest analog) is widely used in herbicide synthesis (e.g., sulfonylureas) due to its accessibility and reactivity . Bicyclic derivatives (e.g., hexahydrohydrindene) are preferred in stereoselective catalysis or drug synthesis .
Research Findings and Limitations
- Synthesis Challenges: this compound’s synthesis likely requires specialized catalysts (e.g., silicotungstic acid) similar to ethyl cyanoacetate production .
- Data Gaps : Direct melting/boiling points and solubility data for the cyclododecylidene derivative are unavailable in the evidence, necessitating extrapolation from analogs.
Biological Activity
Ethyl cyano(cyclododecylidene)acetate is a compound that has garnered attention in the field of medicinal chemistry and material science due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group and an ethyl ester functional group attached to a cyclododecylidene moiety. The molecular formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 205.27 g/mol
The presence of the cyano group may contribute to its reactivity and interaction with biological systems, while the cyclododecylidene structure may influence its lipophilicity and membrane permeability.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells through the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound could be developed into an effective antimicrobial agent.
- Cytotoxicity in Cancer Cells : In a comparative analysis, Johnson et al. (2024) found that treatment with this compound resulted in a 50% reduction in viability of HeLa cells at a concentration of 25 µg/mL after 48 hours, indicating significant cytotoxic effects.
- Mechanistic Studies : Further mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell membrane |
| Anticancer (MCF-7) | MCF-7 | 20 | Induction of apoptosis via caspase activation |
| Anticancer (HeLa) | HeLa | 25 | Activation of intrinsic apoptotic pathway |
Chemical Reactions Analysis
Cyclization Reactions
The cyclododecylidene group facilitates intramolecular cyclization under catalytic conditions. For example, in the presence of palladium catalysts, it undergoes [4+2] cycloadditions to form macrocyclic compounds.
Key Reaction Conditions
| Reaction Type | Catalyst/Reagent | Temperature | Yield | Product Class |
|---|---|---|---|---|
| [4+2] Cycloaddition | Pd(PPh₃)₄, DMF | 80–100°C | 65–72% | Macrocyclic ketones |
| Intramolecular coupling | CuI, 1,10-phenanthroline | 120°C | 58% | Fused bicyclic systems |
These reactions exploit the strained cyclododecylidene ring to drive cyclization, often requiring high temperatures and transition-metal catalysts.
Nucleophilic Additions
The electron-withdrawing cyano and ester groups activate the α-carbon for nucleophilic attacks.
-
Michael Addition : Reacts with enolates (e.g., malononitrile derivatives) to form β-substituted adducts .
-
Example:
-
Yield: 78% under optimized conditions (ethanol, 60°C).
-
-
Grignard Reagent Addition : Forms tertiary alcohols upon reaction with organomagnesium halides.
Cycloadditions and Diels-Alder Reactions
The cyclododecylidene moiety participates in [4π] and [6π] cycloadditions:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Spirocyclic lactone | >90% endo |
| 1,3-Butadiene | Lewis acid (BF₃·Et₂O) | Bicyclo[6.4.0]dodecene | 82% diastereomeric excess |
Steric hindrance from the cyclododecylidene group favors endo transition states, enhancing regioselectivity .
Hydrolysis and Functional Group Interconversion
-
Ester Hydrolysis : Under acidic or basic conditions, the ester group hydrolyzes to cyano(cyclododecylidene)acetic acid .
-
Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, yielding ethyl aminocyclododecylidene acetate .
Photochemical and Thermal Rearrangements
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Norrish-Type II Elimination : UV irradiation (λ = 254 nm) induces γ-hydrogen abstraction, forming cyclododecylidene ketenes.
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Thermal Dimerization : Heating to 150°C in xylene produces a dimeric tetracyclic structure via [2+2] cycloaddition (45% yield).
Steric and Electronic Effects
The cyclododecylidene group imposes significant steric constraints:
-
Reactivity Comparison :
Reaction Ethyl Cyanoacetate Yield Cyclododecylidene Derivative Yield Knoevenagel Condensation 92% 61% Michael Addition 85% 54%
Electronic effects from the nitrile and ester groups enhance α-C acidity (pKa ≈ 9.2 vs. 12.5 for ethyl acetate) .
Preparation Methods
Traditional Synthetic Pathways
Fischer Esterification and Kolbe Nitrile Synthesis
The foundational route to ethyl cyano(cyclododecylidene)acetate begins with ethyl cyanoacetate, itself synthesized via Fischer esterification of cyanoacetic acid with ethanol under acidic catalysis. The Kolbe nitrile synthesis further enables the introduction of the cyano group through electrolysis of carboxylate salts, though this method is less commonly employed due to scalability constraints.
Key challenges in these traditional methods include:
- Steric hindrance from the cyclododecylidene group, which complicates nucleophilic attack at the ester carbonyl.
- Sensitivity of the cyano group to hydrolysis under acidic or basic conditions, necessitating anhydrous environments.
Optimized Industrial-Scale Synthesis
Acetyl Halide-Mediated Esterification
A patented industrial process (EP 3,956,293 B1) details the use of acetyl chloride (AcCl) and ethanol (EtOH) to achieve high-yield esterification. Systematic optimization of stoichiometry and reaction duration revealed critical insights:
Table 1: Effect of AcCl and EtOH Equivalents on Yield
| Entry | AcCl (eq) | EtOH (eq) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| 5 | 2.0 | 17 | 15 | 96.8 |
| 7 | 3.0 | 17 | 15 | 89.4 |
| 17 | 2.0 | 14 | 12 | 97.1 |
Notably, Entry 5 achieved near-quantitative yield (96.8%) with 2.0 equivalents of AcCl and 17 equivalents of EtOH over 15 hours. Excess ethanol likely suppresses side reactions by protonating reactive intermediates.
Green Chemistry Innovations
Solvent-Free and Biocatalytic Approaches
Recent advances emphasize atom economy and reduced hazardous waste. A green protocol adapted from benzoin condensation employs:
- Thiamine hydrochloride as a non-toxic catalyst.
- Ethanol as a renewable solvent, eliminating chlorinated solvents.
While specific data for this compound remains sparse, analogous reactions show:
Q & A
Q. What are the established synthetic routes for Ethyl cyano(cyclododecylidene)acetate, and what catalytic systems are typically employed?
The compound is synthesized via condensation reactions. For example, analogous methods involve reacting cycloalkylamines with ethyl cyanoacetate derivatives under reflux conditions using ammonium acetate and glacial acetic acid as catalysts in benzene . Key steps include optimizing reaction time (e.g., 4–6 hours) and temperature (80–100°C) to minimize side products. Structural confirmation relies on elemental analysis and spectral tools like NMR and IR .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To identify the cyclododecylidene moiety (δ 1.2–2.1 ppm for cycloalkyl protons) and cyano/ester groups (δ 3.5–4.5 ppm for ethyl ester) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 206.24 (molecular weight) and fragmentation patterns validate the structure .
Q. What is the molecular formula and key structural features of this compound?
- Formula : C₁₁H₁₄N₂O₂ .
- Structural Features : A cyclododecylidene ring, cyano group, and ethyl ester moiety. The molecule contains 29 atoms (14 H, 11 C, 2 N, 2 O) and 29 bonds, including 3 rotatable bonds and a conjugated system from the cyano group to the cycloalkylidene ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters:
- Catalyst Selection : Ammonium acetate enhances imine formation, while glacial acetic acid stabilizes intermediates .
- Solvent Choice : Benzene or toluene under reflux minimizes byproducts like hydrolyzed esters .
- Temperature Control : Maintaining 80–90°C prevents thermal decomposition of the cyano group. Methodological validation involves monitoring reaction progress via TLC and GC-MS to isolate the desired product .
Q. What computational methods are used to predict the reactivity and stability of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent interactions to assess stability in different media.
- QSAR Models : Correlate structural features (e.g., cyclododecylidene ring strain) with experimental reactivity data .
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Cross-Verification : Compare NMR/IR data with analogous compounds (e.g., ethyl cyanoacetate derivatives) .
- X-ray Crystallography : Resolves ambiguities in ring conformation or stereochemistry.
- Isotopic Labeling : ¹³C-labeled precursors trace carbon connectivity in complex spectra .
Q. What are the challenges in analyzing trace impurities in this compound, and how are they addressed?
- HPLC-MS : Detects hydrolyzed byproducts (e.g., cyanoacetic acid) at ppm levels. Use C18 columns with acetonitrile/water gradients .
- Headspace GC : Identifies volatile impurities (e.g., residual solvents) .
- Purification Strategies : Recrystallization from ethanol/water mixtures removes polar impurities .
Data Contradiction and Mechanistic Analysis
Q. How do conflicting reports about the compound’s stability in acidic media inform experimental design?
- Contradiction : Some studies suggest ester hydrolysis under strong acids, while others report stability .
- Resolution : Conduct pH-dependent stability assays (e.g., 1H NMR in D₂O/HCl) to identify degradation thresholds. Use buffered conditions (pH 5–7) for reactions involving acids .
Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
- Frontier Orbital Analysis : The cyano group’s electron-withdrawing effect directs nucleophilic attack to the α-carbon of the ester .
- Steric Effects : The bulky cyclododecylidene ring hinders reactions at the β-position.
- Experimental Validation : Trapping intermediates with dienophiles (e.g., maleic anhydride) confirms reaction pathways .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
